molecular formula C15H16F2N4 B2451085 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2415552-81-5

5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No. B2451085
CAS RN: 2415552-81-5
M. Wt: 290.318
InChI Key: DKSQWSZGXUOLHJ-UHFFFAOYSA-N
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Description

“5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine” is a compound that has been studied for its potential biological activities . It’s a derivative of benzimidazole and has been synthesized as part of a series of similar compounds .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, including the use of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . The resulting compounds exhibited structural features that make them promising candidates for further chemical modifications and biological evaluations .

Mechanism of Action

The compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that helps certain bacteria colonize and maintain themselves, so inhibiting this enzyme could be a promising method for preventing ureolytic bacterial infections .

Future Directions

The compound and its derivatives could be highly effective as urease inhibitors . Therefore, future research could focus on further optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more comprehensive safety and hazard assessments. It’s also worth exploring the compound’s potential in other biological activities.

properties

IUPAC Name

5-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4/c1-11-14(17)15(19-10-18-11)21-8-6-20(7-9-21)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQWSZGXUOLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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